molecular formula C12H9NO3 B11988299 Benzoic acid, 2-[(2-furanylmethylene)amino]- CAS No. 63098-85-1

Benzoic acid, 2-[(2-furanylmethylene)amino]-

Katalognummer: B11988299
CAS-Nummer: 63098-85-1
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: WRRBRKFIQKGYFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-[(2-furanylmethylene)amino]- is an organic compound with the molecular formula C12H11NO3 It is a derivative of benzoic acid where the amino group is substituted with a furanylmethylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-furanylmethylene)amino]- can be achieved through several methods. One common approach involves the Ullmann reaction under microwave irradiation. This method has been optimized to produce high yields of the desired compound . The reaction typically involves the coupling of 2-aminobenzoic acid with a furanylmethylene derivative in the presence of a copper catalyst and a base.

Industrial Production Methods

Industrial production of benzoic acid, 2-[(2-furanylmethylene)amino]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-[(2-furanylmethylene)amino]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The furanylmethylene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome and yield of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-[(2-furanylmethylene)amino]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid, 2-[(2-furanylmethylene)amino]- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to benzoic acid, 2-[(2-furanylmethylene)amino]- include:

  • 2-[(2-Furylmethyl)amino]benzoic acid
  • 2-Aminobenzoic acid
  • 2-[(Carboxymethyl)(phenyl)amino]benzoic acid

Uniqueness

What sets benzoic acid, 2-[(2-furanylmethylene)amino]- apart from these similar compounds is its unique furanylmethylene group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

63098-85-1

Molekularformel

C12H9NO3

Molekulargewicht

215.20 g/mol

IUPAC-Name

2-(furan-2-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C12H9NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-8H,(H,14,15)

InChI-Schlüssel

WRRBRKFIQKGYFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.